Bienvenue dans la boutique en ligne BenchChem!

AD57 hydrochloride

Oncology Polypharmacology Kinase Inhibition

AD57 hydrochloride is the original kinome-wide screen hit essential for establishing baseline polypharmacology in RET-driven disease models. It uniquely combines inhibition of RET, BRAF, S6K, and Src while retaining mTOR activity—an 'anti-target' signature critical for dissecting efficacy-toxicity balance. Unlike clinical RET inhibitors (sorafenib, vandetanib) or mTOR-sparing derivatives (AD80/AD81), only AD57 provides the foundational polypharmacology profile required as a validated positive control.

Molecular Formula C22H21ClF3N7O
Molecular Weight 491.9
CAS No. 2320261-72-9
Cat. No. B2908064
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAD57 hydrochloride
CAS2320261-72-9
Molecular FormulaC22H21ClF3N7O
Molecular Weight491.9
Structural Identifiers
SMILESCC(C)N1C2=NC=NC(=C2C(=N1)C3=CC=C(C=C3)NC(=O)NC4=CC=CC(=C4)C(F)(F)F)N.Cl
InChIInChI=1S/C22H20F3N7O.ClH/c1-12(2)32-20-17(19(26)27-11-28-20)18(31-32)13-6-8-15(9-7-13)29-21(33)30-16-5-3-4-14(10-16)22(23,24)25;/h3-12H,1-2H3,(H2,26,27,28)(H2,29,30,33);1H
InChIKeyDUBKXOIZTZQJIW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

AD57 Hydrochloride (CAS 2320261-72-9) Procurement Guide for Polypharmacological Kinase Research


AD57 hydrochloride (CAS 2320261-72-9) is an orally bioactive, multi-kinase inhibitor belonging to the pyrazolo[3,4-d]pyrimidine class, characterized by potent suppression of RET, BRAF, S6K, and Src activities while demonstrating reduced mTOR inhibition relative to other pathway nodes [1]. The compound was originally identified through a kinome-wide drug screen in a Drosophila MEN2B model and has a molecular weight of 491.90 g/mol with the molecular formula C22H21ClF3N7O .

Procurement Rationale: Why AD57 Hydrochloride Cannot Be Substituted by Generic RET Inhibitors


Generic substitution with a standard RET inhibitor fails because AD57 hydrochloride exerts its therapeutic effect through a defined, multi-kinase polypharmacology profile that is absent in single-target RET inhibitors [1]. Research demonstrates that RET inhibition alone is insufficient for efficacy; simultaneous modulation of downstream kinases (Raf, Src, S6K) is required for optimal animal survival in disease models [2]. Furthermore, the compound's specific polypharmacology is balanced by a critical negative-selectivity feature—reduced mTOR inhibition—which was shown to be essential for avoiding dose-limiting toxicity [3]. Therefore, substituting AD57 with a compound of a different kinase inhibition profile will result in a different efficacy-toxicity window, invalidating the experimental system [1].

Quantitative Differentiation of AD57 Hydrochloride (CAS 2320261-72-9) vs. Comparators


In Vivo Efficacy Comparison: AD57 vs. Sorafenib and Vandetanib in Drosophila MEN2B Model

AD57 demonstrates superior whole-animal efficacy compared to the clinical RET/VEGFR inhibitors sorafenib and vandetanib. In a Drosophila MEN2B model, AD57 treatment resulted in 100% adult viability, whereas sorafenib and vandetanib showed significantly lower rescue rates [1]. This superiority is attributed to AD57's polypharmacological targeting of RET, Raf, Src, and S6K, which was necessary for efficacy, while sorafenib and vandetanib have narrower kinase inhibition profiles [2].

Oncology Polypharmacology Kinase Inhibition

Quantitative Phenotypic Rescue Comparison: AD57 vs. Sorafenib in Drosophila Tissue Morphology

Beyond survival, AD57 provides a stronger rescue of morphological defects compared to sorafenib. In Drosophila adults, AD57 treatment strongly suppressed notum defects (excessive bristles and scutellum malformation), whereas sorafenib only weakly suppressed these same defects [1]. This difference at the tissue/organ level highlights AD57's more comprehensive suppression of Ret-driven pathology.

Developmental Biology Cancer Biology Phenotypic Screening

Kinase Polypharmacology Differentiation: AD57 vs. AD80 and AD81 on mTOR Activity

While AD80 and AD81 were rationally designed as improved successors to AD57 with balanced pathway inhibition and reduced mTOR activity, this creates a critical experimental distinction: AD57 retains a baseline level of mTOR inhibition, whereas AD80 and AD81 lack significant inhibitory activity against mTOR [1]. This difference in target profile means these compounds are not interchangeable for experiments studying the role of mTOR in polypharmacology.

Chemical Biology Kinase Profiling Drug Discovery

Optimal Research Applications for AD57 Hydrochloride (CAS 2320261-72-9) Based on Quantitative Evidence


1. Primary Tool Compound for Polypharmacology Studies in Drosophila MEN2B and RET-Driven Cancer Models

As the original hit compound from a kinome-wide screen, AD57 hydrochloride is the foundational tool for establishing baseline polypharmacology in Drosophila MEN2B models. Its superiority over clinical RET inhibitors (sorafenib, vandetanib) in both survival and tissue morphology rescue makes it the essential positive control and reference standard for evaluating new polypharmacological agents [1].

2. Pathway-Specific Research Requiring mTOR-Inclusive Polypharmacology

AD57 is the appropriate compound for experiments designed to dissect the contribution of mTOR to the polypharmacology efficacy-toxicity balance. Unlike its optimized derivatives AD80 and AD81, which were engineered to eliminate mTOR inhibition, AD57 retains activity against this critical 'anti-target', allowing for direct comparison of mTOR-inclusive versus mTOR-sparing polypharmacology [2].

3. Validated Positive Control for In Vivo Efficacy in Orally Bioavailable Multi-Kinase Inhibitor Screens

AD57's demonstrated oral bioactivity and robust in vivo rescue of Ret-induced lethality at nanomolar concentrations (0.2 nM in larval assays) position it as a validated positive control for new chemical entity screens targeting RET, BRAF, S6K, and Src . Its well-characterized efficacy and toxicity profile provide a reliable benchmark against which novel compounds can be compared.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for AD57 hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.